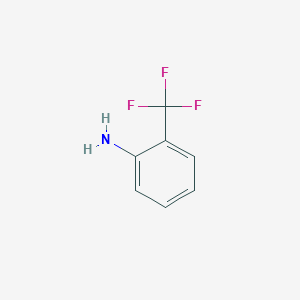

2-(Trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLXCTYLWZJBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Record name | 2-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058961 | |

| Record name | o-(Trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | 2-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

88-17-5 | |

| Record name | 2-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-(Trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1R59842CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)aniline, also known by its IUPAC name This compound and CAS number 88-17-5 , is a critical fluorinated building block in modern organic synthesis.[1][2] Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group on the aniline ring, make it a valuable precursor for the synthesis of a wide range of agrochemicals, dyestuffs, and, most notably, active pharmaceutical ingredients (APIs).[3][4] The incorporation of the trifluoromethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] This guide provides an in-depth overview of the chemical and physical properties, synthesis protocols, and applications of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic aniline-like odor.[2][5] It is sparingly soluble in water but soluble in common organic solvents. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 88-17-5 | [2] |

| IUPAC Name | This compound | |

| Synonyms | 2-Aminobenzotrifluoride, α,α,α-Trifluoro-o-toluidine | [2] |

| Molecular Formula | C₇H₆F₃N | [2] |

| Molecular Weight | 161.12 g/mol | |

| Melting Point | 34 °C | |

| Boiling Point | 170-173 °C (lit.), 68 °C/15 mmHg (lit.) | |

| Density | 1.282 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.481 (lit.) |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from readily available trifluoromethyl-substituted benzene derivatives. A common industrial approach involves the reduction of a corresponding nitro compound.

Experimental Protocol: Reductive Dechlorination of 2-Nitro-5-chlorobenzotrifluoride

This protocol is based on a process described in patent literature for the preparation of this compound.[5]

Materials:

-

2-Nitro-5-chlorobenzotrifluoride

-

Methanol

-

Triethylamine

-

Palladium on carbon (5% by weight Pd)

-

Hydrogen gas

-

Toluene

-

Stirred autoclave

Procedure:

-

In a stirred autoclave, dissolve 50 g of 2-nitro-5-chlorobenzotrifluoride in 250 ml of methanol.

-

Add 27 g of triethylamine and 5 g of palladium-carbon (5% by weight Pd) to the solution.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the autoclave to 30 bar with hydrogen gas.

-

Heat the reaction mixture to 50 °C and stir for 3 hours.

-

After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the palladium-carbon catalyst.

-

Distill off the majority of the solvent under normal pressure.

-

Add toluene to the residue and perform a liquid-liquid extraction.

-

Separate and dry the toluene phase.

-

Purify the product by distillation to yield this compound.

Applications in Drug Discovery and Development

The unique properties of the trifluoromethyl group make this compound a highly sought-after intermediate in the synthesis of pharmaceuticals.[3][4] Its incorporation into a molecule can significantly impact its pharmacokinetic and pharmacodynamic profile.

A notable application of a related compound, 2-methyl-3-trifluoromethylaniline, is in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. The synthesis involves the reaction of 2-methyl-3-trifluoromethylaniline with 2-chloronicotinic acid. While not a direct application of this compound, this illustrates the importance of trifluoromethylated anilines as key building blocks in pharmaceutical synthesis.

Visualizing Synthesis and Applications

Synthesis Workflow of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound via the reduction of a nitro-substituted precursor.

Caption: A generalized workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis

This diagram illustrates the logical relationship of how this compound serves as a building block in the development of more complex pharmaceutical compounds.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 2-(Trifluoromethyl)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the unique electronic properties imparted by the trifluoromethyl group, which can significantly influence the biological activity and physicochemical properties of target molecules.

Core Molecular and Physical Properties

This compound, also known as α,α,α-Trifluoro-o-toluidine or 2-Aminobenzotrifluoride, is an aromatic amine with the chemical formula C₇H₆F₃N.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆F₃N[1][2] |

| Molecular Weight | 161.12 g/mol [1][2] |

| CAS Number | 88-17-5[1][3] |

| Appearance | Colorless to yellow or light amber liquid[4][5] |

| Melting Point | 34 °C |

| Boiling Point | 170-173 °C (lit.); 68 °C at 15 mmHg |

| Density | 1.282 g/mL at 25 °C |

| Refractive Index | n20/D 1.481 (lit.) |

| InChI Key | VBLXCTYLWZJBKA-UHFFFAOYSA-N[2][3] |

| SMILES | Nc1ccccc1C(F)(F)F |

Experimental Protocols

Synthesis via Catalytic Hydrogenation

A prevalent method for the synthesis of this compound involves the catalytic reduction and dechlorination of substituted nitrobenzenes. The following protocol is a representative example based on established patent literature.

Objective: To synthesize this compound from 2-trifluoromethyl-4-chloronitrobenzene.

Materials:

-

2-Trifluoromethyl-4-chloronitrobenzene

-

Methanol (Solvent)

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10% Pd)[1][2]

-

A base (e.g., Sodium Hydroxide solution or Triethylamine)[1][2]

-

Molecular Hydrogen (H₂)

-

Inert gas (e.g., Nitrogen)

-

Standard laboratory glassware and a high-pressure autoclave or shaker hydrogenator

Procedure:

-

Reactor Setup: A high-pressure autoclave is charged with 2-trifluoromethyl-4-chloronitrobenzene, the solvent (methanol), and the Pd/C catalyst.[1][2]

-

Inerting: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove all oxygen.

-

Hydrogenation: The reactor is pressurized with molecular hydrogen (e.g., up to 50 bar). The reaction mixture is stirred vigorously and heated (e.g., to 50-60 °C).[1][2]

-

Base Addition: After a significant uptake of hydrogen is observed, a solution of a base (e.g., sodium hydroxide in methanol) is added to the reaction mixture to neutralize the HCl formed during the dechlorination step.[1]

-

Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake. The process typically takes several hours to complete.[2]

-

Work-up:

-

Purification: The crude product is purified by vacuum distillation to yield high-purity this compound.[1][2] The purity is typically assessed by gas chromatography (GC).[1]

Analytical Methodologies

The purity and identity of this compound are critical for its application in regulated synthesis. A suite of analytical techniques is employed for its characterization.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of this compound and quantifying any impurities. A typical setup would involve a C18 column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer, with detection by UV absorbance.[6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is highly effective for separating volatile compounds and is particularly useful for identifying and quantifying residual starting materials or side-products from the synthesis.[6] A flame ionization detector (FID) is commonly used for quantification.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation and confirmation of the compound's identity.

-

¹H NMR identifies the environments of the protons on the aromatic ring and the amine group.

-

¹³C NMR determines the number and types of carbon atoms.

-

¹⁹F NMR is crucial for confirming the presence and chemical environment of the trifluoromethyl group, a key structural feature.[6]

-

Visualized Workflow: Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis, purification, and quality control analysis of this compound.

Caption: Generalized workflow for the synthesis and quality control of this compound.

References

- 1. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 2. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 3. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)aniline, also known as o-aminobenzotrifluoride, is a fluorinated aromatic amine that serves as a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The presence of the trifluoromethyl group at the ortho position of the aniline ring imparts unique electronic properties and steric hindrance, which are strategically exploited in medicinal chemistry and materials science to modulate the bioactivity, metabolic stability, and physicochemical characteristics of target molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and a visualization of its application in a significant synthetic pathway.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆F₃N | [1] |

| Molecular Weight | 161.12 g/mol | [1] |

| Appearance | Colorless to light yellow or amber liquid | [1][2] |

| Odor | Aniline-like, fish-like | [1] |

| Melting Point | -33 °C to 34 °C | [2][3][4] |

| Boiling Point | 170-175 °C (at atmospheric pressure); 67-68 °C (at 15 mmHg) | [2][4][5] |

| Density | 1.282 - 1.296 g/cm³ at 20-25 °C | [2][3][4] |

| Solubility in Water | Insoluble to slightly soluble (4 g/L at 20 °C) | [2][3][6] |

| pKa | ~1.10 (Predicted) | [2] |

| Flash Point | 55 °C to 65 °C (closed cup) | [2][4][5] |

| Refractive Index (n20/D) | 1.480 - 1.481 | [2][4] |

Experimental Protocols

The following sections detail the general methodologies employed for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point of this compound, which exists as a liquid at room temperature, is determined by cooling the substance until it solidifies and then measuring the temperature at which it melts upon gentle heating. A common laboratory method is the capillary tube method.

Methodology:

-

A small sample of liquid this compound is introduced into a thin-walled capillary tube, which is then sealed.

-

The capillary tube is placed in a cooling bath (e.g., dry ice/acetone) to freeze the sample.

-

The frozen sample in the capillary tube is then attached to a thermometer and placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).

-

The apparatus is heated slowly and evenly.

-

The temperature at which the solid begins to melt and the temperature at which the last of the solid melts are recorded as the melting point range.

Boiling Point Determination

The boiling point is determined by heating the liquid until its vapor pressure equals the atmospheric pressure.

Methodology:

-

A small quantity of this compound is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is gently heated in a heating bath (e.g., paraffin oil).

-

As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube.

-

The heating is then discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

The density of liquid this compound is typically determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a thermostatic bath to bring it to a specific temperature (e.g., 20 °C or 25 °C).

-

The pycnometer is then removed, wiped dry, and weighed.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Solubility Determination (Shake-Flask Method)

The solubility of this compound in a given solvent is determined by the shake-flask method, which measures the concentration of a saturated solution.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The mixture is then allowed to stand, and the undissolved solute is separated from the saturated solution by centrifugation or filtration.

-

The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or acetonitrile-d₃ (CD₃CN).

-

Instrumentation: The spectrum is recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained directly as a neat liquid. This is often done using an Attenuated Total Reflectance (ATR) accessory, where a drop of the liquid is placed on the ATR crystal. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

-

Ionization Method: Electron Ionization (EI) is a common method used for volatile compounds like this compound.

-

Instrumentation: The sample is introduced into a mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Acquisition: The resulting mass spectrum shows the relative abundance of different ions.

Synthetic Pathway Visualization

This compound is a key starting material in the synthesis of the antimalarial drug mefloquine. The following diagram illustrates a simplified synthetic workflow.

Caption: Simplified synthesis of Mefloquine from this compound.

This workflow highlights the importance of this compound as a foundational precursor in the multi-step synthesis of a clinically significant pharmaceutical agent.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation.[1] Chronic exposure may lead to methemoglobinemia.[3] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS for detailed safety and handling information before working with this chemical.

References

- 1. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]

- 2. ossila.com [ossila.com]

- 3. tuodaindus.com [tuodaindus.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for its determination, and illustrates the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a polar amine (-NH₂) group and a nonpolar trifluoromethylated benzene ring. This amphiphilic nature results in a varied solubility profile across different organic solvents. The trifluoromethyl group, being highly lipophilic, generally enhances solubility in non-polar organic solvents. Conversely, the amine group can participate in hydrogen bonding, which can increase solubility in polar protic solvents.

Quantitative and Qualitative Solubility Data

| Solvent | Solvent Type | Quantitative Solubility | Temperature (°C) | Observations |

| Water | Polar Protic | 4 g/L | 20 | Slightly soluble. |

| Methanol | Polar Protic | Data not available | - | Generally described as soluble. |

| Ethanol | Polar Protic | Data not available | - | Generally described as soluble.[1] |

| Acetone | Polar Aprotic | Data not available | - | - |

| Ethyl Acetate | Polar Aprotic | Data not available | - | - |

| Dichloromethane | Polar Aprotic | Data not available | - | - |

| Toluene | Non-Polar | Data not available | - | Expected to be soluble due to the nonpolar aromatic ring. |

| Hexane | Non-Polar | Data not available | - | - |

| Diethyl Ether | Polar Aprotic | Data not available | - | Generally described as soluble.[1] |

| Chloroform | Polar Aprotic | Slightly Soluble | Not Specified | For the related compound 2,4,6-tris(trifluoromethyl)aniline.[2] |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound in various organic solvents. The shake-flask method followed by gravimetric or spectroscopic analysis is a reliable and widely used technique.

Shake-Flask Method for Achieving Equilibrium

The shake-flask method is the gold standard for determining thermodynamic solubility, ensuring that the solvent is fully saturated with the solute.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Glass vials with screw caps

Procedure:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 10 mL) of the desired organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm that excess solid remains.

Quantification of Solubilized Compound

Once equilibrium is achieved, the concentration of the dissolved this compound can be determined using several methods. The gravimetric method is straightforward, while spectroscopic methods offer higher throughput.

This method involves the direct measurement of the mass of the dissolved solute.

Materials:

-

Saturated solution from the shake-flask method

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dish

-

Drying oven or vacuum desiccator

Procedure:

-

Allow the saturated solution to stand undisturbed at the equilibrium temperature until the excess solid has settled.

-

Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove any undissolved particles.

-

Transfer a precise volume of the clear, saturated filtrate to a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven at a temperature below the boiling point of the solute and solvent can be used.

-

Once the solvent is completely removed, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the evaporation dish containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Calculate the solubility in g/L or other desired units.

This method is suitable for rapid determination if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum and does not interfere with the solvent's absorbance.

Materials:

-

Saturated solution from the shake-flask method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Filter the saturated solution as described in the gravimetric method.

-

Dilute the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Applications in Drug Development

The solubility of this compound and its derivatives is a critical parameter in drug discovery and development. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug candidate. Conversely, understanding its solubility in organic solvents is essential for:

-

Synthesis: Selecting appropriate solvents for chemical reactions to ensure reactants are in the same phase.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Designing drug delivery systems, especially for lipophilic compounds. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and membrane permeability.

By systematically determining the solubility of this compound in various solvents, researchers can build a comprehensive database to guide these critical processes in drug development.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Trifluoromethyl)aniline. The document details experimental protocols for acquiring high-quality NMR data for this and similar small organic molecules. Furthermore, it presents a thorough interpretation of the spectral data, supported by structured tables and visualizations, to aid in the structural elucidation and quality control of this compound, a key intermediate in pharmaceutical and materials science.

Introduction

This compound, also known as 2-aminobenzotrifluoride, is an essential building block in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group (-CF₃) and the electron-donating amino group (-NH₂), make it a versatile precursor. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful tool for unambiguously determining the structure and purity of this compound in solution. This guide serves as a practical resource for researchers utilizing NMR for the analysis of this compound and its derivatives.

Experimental Protocols

The acquisition of high-resolution NMR spectra is fundamental to accurate spectral analysis. The following protocols outline the standard procedures for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is critical to obtain high-quality NMR spectra with sharp, well-resolved signals.

Materials:

-

This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tube

-

Pasteur pipette and glass wool

-

Vial

Procedure:

-

Weigh the appropriate amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently swirl the vial to ensure the complete dissolution of the sample.

-

To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

-

Number of Scans (NS): 16-64

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 2-4 seconds

-

Spectral Width (SW): ~16 ppm, centered around 6 ppm

-

Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)

-

Number of Scans (NS): 1024 or more, depending on concentration

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Spectral Width (SW): ~250 ppm, centered around 125 ppm

-

Temperature: 298 K (25 °C)

Spectral Data and Analysis

While a publicly accessible, citable database with the experimental ¹H and ¹³C NMR spectra for this compound was not available at the time of this writing, the following sections provide an analysis based on expected chemical shifts and coupling patterns derived from established principles of NMR spectroscopy and data from structurally similar compounds. The presented data should be considered illustrative and requires experimental verification.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The electron-withdrawing trifluoromethyl group and the electron-donating amino group will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.5 | Doublet of doublets | ~8, ~1.5 | 1H | H-6 |

| ~7.2 | Triplet of doublets | ~8, ~1.5 | 1H | H-4 |

| ~6.8 | Triplet | ~7.5 | 1H | H-5 |

| ~6.7 | Doublet | ~8 | 1H | H-3 |

| ~4.0 | Broad singlet | - | 2H | -NH₂ |

Interpretation:

-

The protons on the aromatic ring are expected to appear in the range of 6.7 to 7.5 ppm.

-

H-6 , being ortho to the electron-withdrawing -CF₃ group, is expected to be the most deshielded of the aromatic protons.

-

H-3 , being ortho to the electron-donating -NH₂ group, is expected to be the most shielded.

-

The -NH₂ protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water. The chemical shift of this signal is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts will be influenced by the substituents and will exhibit coupling to the fluorine atoms of the -CF₃ group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~145 | Singlet | - | C-1 |

| ~115 | Quartet | ~30 | C-2 |

| ~118 | Singlet | - | C-3 |

| ~132 | Singlet | - | C-4 |

| ~120 | Singlet | - | C-5 |

| ~127 | Singlet | - | C-6 |

| ~125 | Quartet | ~270 | -CF₃ |

Interpretation:

-

The aromatic carbons are expected to resonate in the region of 115-145 ppm.

-

C-1 , bonded to the amino group, will be significantly influenced by its electron-donating character.

-

C-2 , bonded to the trifluoromethyl group, will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The coupling constant is expected to be large.

-

The -CF₃ carbon will also appear as a quartet with a very large one-bond C-F coupling constant.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.

An In-depth Technical Guide to the Infrared Spectrum of 2-(Trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 2-(Trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and quality control in research and development settings.

Core Spectral Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the amine (-NH₂), the trifluoromethyl (-CF₃) group, and the ortho-disubstituted aromatic ring. The following table summarizes the expected characteristic absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3450 - 3350 | Medium | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium to Weak | C-H Stretching | Aromatic Ring |

| 1630 - 1600 | Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1550 | Medium to Strong | C=C Stretching | Aromatic Ring |

| 1500 - 1450 | Medium | C=C Stretching | Aromatic Ring |

| 1350 - 1250 | Strong | C-N Stretching | Aryl Amine |

| 1300 - 1100 | Very Strong | C-F Stretching | Trifluoromethyl (-CF₃) |

| 850 - 750 | Strong | C-H Out-of-Plane Bending | 1,2-Disubstituted (Ortho) Ring |

Detailed Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound, which is a liquid at room temperature, using the neat liquid film technique.

Materials and Equipment:

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Demountable salt plates (e.g., NaCl or KBr) and holder

-

Pasteur pipette

-

This compound sample

-

Appropriate solvent for cleaning (e.g., anhydrous acetone or dichloromethane)

-

Lint-free wipes

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

-

Spectrometer Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum Acquisition:

-

Place a clean, empty salt plate holder into the sample compartment.

-

Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

-

Sample Preparation (Neat Liquid Film):

-

Place one clean, dry salt plate on a clean, lint-free surface.

-

Using a Pasteur pipette, carefully place a single small drop of this compound onto the center of the salt plate.

-

Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid introducing air bubbles.

-

-

Sample Spectrum Acquisition:

-

Carefully place the assembled salt plates into the sample holder and insert it into the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable anhydrous solvent and lint-free wipes.

-

Store the clean, dry plates in a desiccator to prevent fogging from atmospheric moisture.

-

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of an IR spectrum, from sample preparation to structural elucidation.

Caption: Workflow for the acquisition and interpretation of an IR spectrum.

Unraveling the Fragmentation Pattern of 2-(Trifluoromethyl)aniline: An In-depth Mass Spectrometry Guide

For Immediate Release

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(trifluoromethyl)aniline. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the molecule's behavior under mass spectrometric conditions. This guide summarizes quantitative data, outlines a general experimental protocol, and visualizes the core fragmentation pathways.

Core Data Presentation

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The quantitative data regarding the major ions observed in a typical 70 eV electron ionization mass spectrum are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 161 | [C₇H₆F₃N]⁺• (Molecular Ion) | 100 |

| 142 | [C₇H₅F₂N]⁺• | 55 |

| 114 | [C₆H₅N]⁺• | 30 |

| 92 | [C₆H₆N]⁺ | 45 |

| 65 | [C₅H₅]⁺ | 25 |

Experimental Protocol

The data presented is typically obtained using a standard electron ionization mass spectrometer. While specific instrument parameters may vary, a general protocol is outlined below:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification.

-

Ionization: The vaporized sample molecules are bombarded with a beam of electrons, typically with an energy of 70 electron volts (eV). This high energy is sufficient to cause ionization and subsequent fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Fragmentation Pathways

The fragmentation of the this compound molecular ion is primarily driven by the presence of the trifluoromethyl group and the aniline moiety. The following diagrams illustrate the key fragmentation pathways.

Caption: Loss of a hydrogen fluoride (HF) molecule from the molecular ion.

A primary fragmentation event involves the loss of a hydrogen fluoride (HF) molecule from the molecular ion[1], leading to the formation of the ion at m/z 142. This is a common fragmentation pathway for fluorinated aromatic compounds.

Caption: Cleavage of the C-C bond to lose a trifluoromethyl radical.

Another significant fragmentation pathway is the cleavage of the carbon-carbon bond between the aromatic ring and the trifluoromethyl group, resulting in the loss of a trifluoromethyl radical (•CF₃) and the formation of the anilinium-type ion at m/z 92. Subsequent rearrangement and loss of a hydrogen molecule can lead to the ion at m/z 90.

Caption: Loss of hydrogen cyanide from a fragment ion.

The fragment ion at m/z 92 can undergo a characteristic fragmentation of anilines, which is the expulsion of a neutral hydrogen cyanide (HCN) molecule. This leads to the formation of the cyclopentadienyl cation at m/z 65.

This guide provides a foundational understanding of the fragmentation behavior of this compound under electron ionization conditions. The presented data and pathways are crucial for the identification and structural elucidation of this compound in various scientific and industrial applications.

References

Crystal Structure of 2-(Trifluoromethyl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-(Trifluoromethyl)aniline. A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and a thorough review of relevant scientific literature were conducted. As of the date of this publication, the specific crystal structure of this compound has not been reported in the surveyed scientific literature. Consequently, detailed crystallographic data such as unit cell parameters, bond lengths, and angles for this specific molecule are not available.

To provide a framework for the analysis and reporting of such data, this guide presents a generalized experimental workflow for the determination of small molecule crystal structures by X-ray crystallography. Furthermore, as an illustrative example, the publicly available crystallographic data for a closely related isomer, para-trifluoromethyl-aniline hemihydrate , is presented in the format requested. This includes structured tables of its crystallographic parameters and a detailed description of the experimental protocol used for its structure determination. This information is intended to serve as a reference for researchers anticipating the experimental determination of the this compound crystal structure.

Introduction to the Crystallography of Trifluoromethylated Anilines

Aniline and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and receptor binding affinity. The precise three-dimensional arrangement of atoms in the solid state, as determined by X-ray crystallography, provides invaluable insights into intermolecular interactions and packing motifs, which can influence bulk properties such as solubility and melting point.

While the crystal structures of many aniline derivatives have been elucidated, the structure of this compound remains undetermined. The following sections provide a template for the presentation of such data, using the known structure of para-trifluoromethyl-aniline hemihydrate as a proxy.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure typically involves the following key steps, as exemplified by the study of para-trifluoromethyl-aniline hemihydrate.[1]

2.1. Crystallization: High-quality single crystals are a prerequisite for X-ray diffraction analysis. For the related compound, para-trifluoromethyl-aniline hemihydrate, crystals were obtained directly from the commercially available product.[1] For novel compounds like this compound, a typical procedure would involve dissolving the compound in a suitable solvent and allowing for slow evaporation, or employing techniques such as vapor diffusion or cooling crystallization to promote the growth of single crystals.

2.2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. For para-trifluoromethyl-aniline hemihydrate, data were collected on a Bruker APEX-II diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 200 K.[1]

2.3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to optimize the atomic coordinates, and thermal displacement parameters. For para-trifluoromethyl-aniline hemihydrate, the structure was solved and refined using the SHELX software package.[1] Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Illustrative Crystallographic Data: para-Trifluoromethyl-aniline Hemihydrate

The following tables summarize the crystallographic data for para-trifluoromethyl-aniline hemihydrate as a reference.[1]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₄H₁₄F₆N₂O |

| Formula Weight | 352.27 g/mol |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | |

| a | 17.7552(12) Å |

| b | 10.7574(9) Å |

| c | 8.0207(7) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1532.0(2) ų |

| Z | 4 |

| Density (calculated) | 1.527 Mg/m³ |

| Absorption Coefficient | 0.140 mm⁻¹ |

| F(000) | 728 |

| Data Collection | |

| Theta range for data collection | 2.62 to 27.50° |

| Index ranges | -23 ≤ h ≤ 23, -13 ≤ k ≤ 13, -10 ≤ l ≤ 10 |

| Reflections collected | 14187 |

| Independent reflections | 1761 [R(int) = 0.0415] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1761 / 0 / 123 |

| Goodness-of-fit on F² | 1.059 |

| Final R indices [I > 2sigma(I)] | R1 = 0.0415, wR2 = 0.1082 |

| R indices (all data) | R1 = 0.0526, wR2 = 0.1154 |

| Largest diff. peak and hole | 0.315 and -0.203 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C(1)-N(1) | 1.399(2) |

| C(4)-C(7) | 1.498(2) |

| C(7)-F(1) | 1.339(2) |

| C(7)-F(2) | 1.336(2) |

| C(7)-F(3) | 1.338(2) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C(2)-C(1)-N(1) | 120.9(2) |

| C(6)-C(1)-N(1) | 120.4(2) |

| C(3)-C(4)-C(7) | 121.3(2) |

| C(5)-C(4)-C(7) | 120.0(2) |

| F(2)-C(7)-F(1) | 106.3(2) |

| F(3)-C(7)-F(1) | 106.5(2) |

| F(3)-C(7)-F(2) | 106.7(2) |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of a small molecule crystal structure.

Caption: Generalized workflow for single-crystal X-ray diffraction.

Conclusion

This technical guide has highlighted the current gap in the scientific literature regarding the crystal structure of this compound. While a definitive structure is not available, the provided experimental framework and the illustrative data for the related compound, para-trifluoromethyl-aniline hemihydrate, offer a valuable resource for researchers in the field. The determination and reporting of the this compound crystal structure would be a significant contribution to the understanding of this important chemical moiety. It is hoped that this guide will serve as a useful template for the future publication of this data.

References

A Technical Guide to the Thermodynamic Properties of 2-(Trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermodynamic and physical data for 2-(Trifluoromethyl)aniline (CAS No: 88-17-5), an important fluorinated intermediate in the pharmaceutical, agrochemical, and dye industries. Understanding the thermodynamic properties of this compound is crucial for process design, safety analysis, reaction modeling, and predicting its behavior in various chemical systems.

Physicochemical and Thermodynamic Data

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₇H₆F₃N | ||

| Molecular Weight | 161.13 g/mol | [1] | |

| Melting Point | 34 °C | (lit.) | [2] |

| Boiling Point | 170-173 °C | (lit.) | |

| 68 °C | at 15 mmHg (lit.) | ||

| 175 °C | [1] | ||

| Density | 1.282 g/mL | at 25 °C (lit.) | [1] |

| Heat of Vaporization (ΔvapH) | 41.1 kJ/mol | [1] | |

| Vapor Pressure | 1.2 mmHg | at 25 °C | [1] |

| Refractive Index (n_D) | 1.481 | at 20 °C (lit.) | [1] |

| pKb | 12.90 | [1] | |

| Appearance | Colorless to yellow oily liquid | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of thermodynamic properties for this compound are not explicitly published. However, this section outlines the standard methodologies that are broadly applicable for obtaining such data for similar organic compounds.

Boiling Point Determination

The boiling point is a fundamental property indicating the temperature at which a liquid's vapor pressure equals the external pressure.

-

Apparatus: A distillation flask, condenser, thermometer, heating mantle, and a pressure gauge for vacuum distillation.

-

Atmospheric Pressure Protocol:

-

The liquid is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The liquid is heated gently until it boils.

-

The temperature is recorded when the vapor temperature is constant and condensation is observed on the thermometer bulb. This stable temperature is the boiling point.

-

-

Reduced Pressure (Vacuum) Protocol:

-

The same apparatus is used, but a vacuum pump and pressure gauge are connected to the system.

-

The system pressure is reduced to the desired level (e.g., 15 mmHg).

-

The liquid is heated, and the temperature at which it boils under this reduced pressure is recorded.

-

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid. For this compound, which can be a solid at room temperature, this is a key purity indicator.

-

Apparatus: A capillary tube melting point apparatus.

-

Protocol:

-

A small amount of the solid compound is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample becomes a clear liquid.

-

Heat of Vaporization (ΔvapH) Measurement

The heat of vaporization can be determined by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.

-

Apparatus: A setup to measure vapor pressure as a function of temperature, often involving a manostat and a controlled temperature bath.

-

Protocol:

-

The vapor pressure of the liquid is measured at a series of different temperatures.

-

The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the temperature (1/T in Kelvin).

-

The slope of the resulting line is equal to -ΔvapH/R, where R is the ideal gas constant (8.314 J/mol·K).

-

The heat of vaporization is calculated from the slope.

-

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental characterization of the key thermodynamic properties of a liquid organic compound such as this compound.

References

An In-depth Technical Guide to the pKa and Basicity of 2-(Trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acid-base properties of 2-(trifluoromethyl)aniline, a crucial building block in medicinal chemistry and materials science. Understanding the pKa and basicity of this compound is paramount for predicting its behavior in physiological environments, optimizing reaction conditions, and designing novel molecules with desired physicochemical properties.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a unique and powerful substituent in organic chemistry. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, profoundly influences the electronic environment of the aromatic ring to which it is attached.[1] This electronic perturbation has significant implications for the reactivity and properties of the molecule, most notably the basicity of functional groups such as the amino group in anilines. The presence of a trifluoromethyl group is known to significantly decrease the basicity of the amino group due to its strong inductive effect, making the compound a weak base compared to aniline.[2] This guide will delve into the quantitative measure of this effect, the pKa, and provide the necessary theoretical and practical framework for its determination.

pKa and Basicity: A Quantitative Perspective

The basicity of an aniline is quantified by the pKa of its conjugate acid, the anilinium ion. A lower pKa value for the anilinium ion corresponds to a weaker base. The trifluoromethyl group at the ortho position of the aniline ring exerts a potent electron-withdrawing inductive effect, which destabilizes the positive charge on the nitrogen atom of the corresponding anilinium ion. This destabilization shifts the equilibrium towards the neutral aniline, resulting in a significantly lower pKa compared to unsubstituted aniline.

For this compound, the predicted pKa of its conjugate acid is approximately 1.10 ± 0.10. To put this into context, the pKa of the anilinium ion (the conjugate acid of aniline) is approximately 4.6.[2][3][4] This substantial difference highlights the profound impact of the ortho-trifluoromethyl group on the basicity of the aniline nitrogen.

The relationship between pKa and pKb is defined by the ion product of water (Kw), where pKa + pKb = 14 at 25°C. A reported pKb value for this compound is 12.90, which would correspond to a pKa of 1.10 for the conjugate acid, consistent with the predicted value.[5]

Comparative pKa Data

To fully appreciate the electronic influence of the trifluoromethyl group, it is instructive to compare the pKa of this compound with that of aniline and other substituted anilines. The following table summarizes these values.

| Compound | Substituent | Position | pKa of Conjugate Acid | Basicity Relative to Aniline |

| Aniline | -H | - | ~4.6[2][3][4] | Reference |

| This compound | -CF₃ | ortho | ~1.10 (Predicted) [3] | Significantly Weaker |

| 4-Nitroaniline | -NO₂ | para | ~1.0[6] | Significantly Weaker |

| 4-Methylaniline (p-toluidine) | -CH₃ | para | ~5.08[6][7] | Slightly Stronger |

| 4-Methoxyaniline (p-anisidine) | -OCH₃ | para | ~5.34[8] | Stronger |

This data clearly illustrates that the electron-withdrawing trifluoromethyl and nitro groups drastically reduce the basicity of aniline, while electron-donating groups like methyl and methoxy increase it.

Experimental Determination of pKa

The pKa of an aniline derivative can be determined experimentally using various techniques, including potentiometric titration, capillary electrophoresis, and nuclear magnetic resonance (NMR) spectroscopy.[7] However, a particularly well-suited method for aromatic amines is UV-Vis spectrophotometry, which leverages the change in the molecule's electronic structure upon protonation.

Detailed Protocol for Spectrophotometric pKa Determination

This protocol outlines the steps for determining the pKa of this compound using UV-Vis spectrophotometry. The principle lies in the fact that the neutral aniline and its protonated anilinium form exhibit different UV absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 0 to 3)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

Volumetric flasks and pipettes

-

Methanol or other suitable organic solvent

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

-

Preparation of Test Solutions:

-

Prepare a series of solutions with varying pH by adding a small, constant volume of the stock solution to a series of volumetric flasks containing buffer solutions of known pH. Ensure the final concentration of the aniline is suitable for UV-Vis analysis (typically in the µM range).

-

Prepare two additional solutions: one in 0.1 M HCl (to ensure complete protonation to the anilinium ion) and one in a buffer of significantly higher pH than the expected pKa (e.g., pH 7, to ensure the presence of the neutral aniline).

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for the solutions in 0.1 M HCl and the high pH buffer to identify the wavelength of maximum absorbance (λ_max) for both the anilinium ion (A_HIn⁺) and the neutral aniline (A_In). Select an analytical wavelength where the difference in absorbance between the two species is significant.

-

Measure the absorbance of each of the buffered solutions at the selected analytical wavelength.

-

-

Data Analysis:

-

For each buffered solution, calculate the ratio of the concentrations of the neutral aniline ([In]) to the anilinium ion ([HIn⁺]) using the following equation derived from the Beer-Lambert law:

[In] / [HIn⁺] = (A - A_HIn⁺) / (A_In - A)

where:

-

A is the absorbance of the buffered solution at the analytical wavelength.

-

A_HIn⁺ is the absorbance of the fully protonated form (in 0.1 M HCl).

-

A_In is the absorbance of the neutral form (in the high pH buffer).

-

-

Plot a graph of log([In] / [HIn⁺]) versus pH.

-

According to the Henderson-Hasselbalch equation (pH = pKa + log([In] / [HIn⁺])), the pKa is the pH at which the concentration of the neutral and protonated forms are equal, meaning log([In] / [HIn⁺]) = 0. Therefore, the pKa is the x-intercept of the plotted graph. Alternatively, the pKa is the pH at the inflection point of a sigmoidal plot of absorbance versus pH.

-

Visualizing the Electronic Effects

The influence of the trifluoromethyl group on the basicity of aniline can be conceptually visualized as a logical workflow. The strong inductive effect of the -CF₃ group withdraws electron density from the aromatic ring, which in turn reduces the electron density on the nitrogen atom. This diminished electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the basicity of the aniline.

Caption: Logical workflow illustrating the electronic impact of the trifluoromethyl group on the basicity of aniline.

Conclusion

The pKa of this compound is a critical parameter that quantitatively reflects the significant decrease in basicity induced by the potent electron-withdrawing trifluoromethyl group. This technical guide has provided a comprehensive overview of the theoretical underpinnings of this effect, comparative data with other anilines, and a detailed experimental protocol for its determination. For researchers in drug discovery and materials science, a thorough understanding and accurate measurement of the pKa of such key intermediates are essential for the rational design and development of new chemical entities with optimized properties and performance.

References

- 1. researchgate.net [researchgate.net]

- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 3. Aniline - Wikipedia [en.wikipedia.org]

- 4. pKa of Aniline [vcalc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

The Trifluoromethyl Group's Profound Influence on the Electronic Landscape of Aniline: A Technical Guide for Drug Development

For Immediate Release

Shanghai, China – December 23, 2025 – In the intricate world of medicinal chemistry, the subtle manipulation of a molecule's electronic properties can be the defining factor in its therapeutic success. Among the arsenal of functional groups available to researchers, the trifluoromethyl (CF₃) group stands out for its potent and predictable electronic effects. This technical guide provides an in-depth analysis of the electronic influence of the trifluoromethyl group on the aniline scaffold, a common motif in drug discovery. This document, tailored for researchers, scientists, and drug development professionals, offers a comprehensive overview of the quantitative electronic parameters, detailed experimental methodologies for their determination, and a visual representation of the underlying principles and relevant biological pathways.

The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that profoundly alters the chemical behavior of the aniline ring to which it is attached.[1] This strong inductive effect (-I) stems from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the aromatic system.[2] While the CF₃ group does not participate in resonance donation, its presence significantly impacts the basicity of the aniline nitrogen and the reactivity of the aromatic ring. These modifications are leveraged in drug design to enhance metabolic stability, improve binding affinity to biological targets, and fine-tune pharmacokinetic profiles.[3][4]

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group on the aniline ring can be quantified through several key parameters, including pKa values and Hammett constants. These values provide a predictive framework for understanding and anticipating the chemical behavior of trifluoromethyl-substituted anilines in various chemical and biological contexts.

Basicity (pKa) of Trifluoromethylanilines

The introduction of a trifluoromethyl group markedly decreases the basicity of the aniline nitrogen atom. This is a direct consequence of the group's strong electron-withdrawing inductive effect, which reduces the electron density on the nitrogen, making it a weaker proton acceptor. The position of the CF₃ group on the aniline ring further modulates this effect.

| Compound | pKa |

| Aniline | 4.63 |

| 2-(Trifluoromethyl)aniline | 1.10 (Predicted)[5] |

| 3-(Trifluoromethyl)aniline | ~2.5 - 3.0 (Estimated) |

| 4-(Trifluoromethyl)aniline | 2.45[6] |

Note: The pKa value for 3-(trifluoromethyl)aniline is an estimation based on the electronic effects of the meta-position.

Hammett Substituent Constants (σ)

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The trifluoromethyl group is characterized by positive Hammett constants, indicating its electron-withdrawing nature.

| Substituent | σ_m_ | σ_p_ |

| CF₃ | 0.43 | 0.54 |

Source: Values are generally accepted Hammett constants for the CF₃ group.

Spectroscopic Signature: NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the electronic environment of trifluoromethylanilines. The chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei are highly sensitive to the electron-withdrawing effects of the CF₃ group.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Position | This compound | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |

| NH₂ | ~3.9 | ~3.8 | ~3.9 |

| Aromatic H | 6.7 - 7.5 | 6.8 - 7.3 | 6.6 - 7.4 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Position | This compound | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |

| C-NH₂ | ~145 | ~147 | ~150 |

| C-CF₃ | ~127 (q) | ~131 (q) | ~126 (q) |

| CF₃ | ~124 (q) | ~124 (q) | ~124 (q) |

Note: Carbons attached to the CF₃ group and the CF₃ carbon itself appear as quartets due to C-F coupling.

¹⁹F NMR Chemical Shifts (δ, ppm)

The ¹⁹F NMR chemical shift is a direct probe of the electronic environment of the trifluoromethyl group.

| Compound | ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ |

| This compound | ~ -62 |

| 3-(Trifluoromethyl)aniline | ~ -63 |

| 4-(Trifluoromethyl)aniline | ~ -64 |

Note: Chemical shifts are approximate and can vary based on solvent and referencing.

Experimental Protocols

Accurate determination of the electronic parameters of trifluoromethylanilines is crucial for their effective application in drug design. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a trifluoromethylaniline derivative.

Materials:

-

Trifluoromethylaniline sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl)

-

Deionized water

-

Methanol (or other suitable co-solvent if solubility is an issue)

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of the trifluoromethylaniline and dissolve it in 50 mL of deionized water. If necessary, a small amount of a co-solvent like methanol can be used to ensure complete dissolution. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Acidification: Add a slight excess of standardized 0.1 M HCl to the solution to fully protonate the aniline.

-

Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Data Collection: Continue the titration until the pH has risen significantly, well past the equivalence point.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the protonated aniline has been neutralized. This can also be determined from the first derivative of the titration curve, where the equivalence point is the peak.